1,3-Diphenoxypropane

Molecular thermal conductance Graphene nanocomposites Thermal management

1,3-Diphenoxypropane (C₁₅H₁₆O₂, MW 228.29) is a symmetrical, non‑hydrogen‑bond‑donating diaryl diether featuring a flexible three‑carbon propylene spacer bridging two phenoxy termini. Its experimental melting point is reported as 62 °C, with an estimated boiling point of 339 °C at 760 mmHg and a density of ca.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 726-44-3
Cat. No. B1604951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenoxypropane
CAS726-44-3
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCOC2=CC=CC=C2
InChIInChI=1S/C15H16O2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
InChIKeyHZIVULLSUOJNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenoxypropane (CAS 726-44-3): Core Physicochemical & Structural Baseline for Procurement Decisions


1,3-Diphenoxypropane (C₁₅H₁₆O₂, MW 228.29) is a symmetrical, non‑hydrogen‑bond‑donating diaryl diether featuring a flexible three‑carbon propylene spacer bridging two phenoxy termini [1]. Its experimental melting point is reported as 62 °C, with an estimated boiling point of 339 °C at 760 mmHg and a density of ca. 1.07 g cm⁻³ . The compound exhibits an ACD/LogP of 4.26, a polar surface area of 18 Ų, and six freely rotatable bonds, placing it in a moderate lipophilicity space with significant conformational freedom .

Why Generic 1,3-Diphenoxypropane Analogs Cannot Be Interchanged: The Quantitative Differentiation Imperative


Simple replacement of 1,3-diphenoxypropane with the nearest homologs—1,2-diphenoxyethane, 1,4-diphenoxybutane, or the carbon‑only analog 1,3-diphenylpropane—is chemically unsound because the three‑carbon oxygen‑bearing spacer governs multiple structure‑sensitive properties simultaneously. Altering the alkylene chain length is not a conservative perturbation; it shifts thermal conductance in molecular junctions by > 20 pW K⁻¹, changes polymer melting points through an odd–even alternation exceeding 20 °C, and either enables or completely abolishes specific heterocyclisation reactivity [1]. Even exchanging the ether oxygens for methylene groups collapses the logP window and eliminates the dipolar interactions essential for molecular bridging in nanocomposites . The quantitative evidence below demonstrates why specification of the exact 1,3-diphenoxypropane architecture is a requisite step in scientific procurement.

1,3-Diphenoxypropane (726-44-3) Product‑Specific Quantitative Differentiation Evidence Guide


Thermal Conductance in Graphene‑Bridged Molecular Junctions: 1,3-Diphenoxypropane vs. 1,2- and 1,4-Homologs

In classical molecular dynamics simulations of single‑molecule junctions bridging graphene nanosheets, 1,3-diphenoxypropane (C3OP) delivers a thermal conductance (Gₘ) of 161 ± 20 pW K⁻¹, an elastic modulus (E) of 94 GPa, and a junction distance (d) of 14.9 Å [1]. This places C3OP in a specific property window that differs measurably from its closest homologs: the shorter 1,2-diphenoxyethane (C2OP) exhibits higher conductance (182 ± 5 pW K⁻¹) but lower stiffness (E = 80 GPa), while the longer 1,4-diphenoxybutane (C4OP) shows reduced conductance (148 ± 23 pW K⁻¹) and significantly lower stiffness (E = 72 GPa) [1].

Molecular thermal conductance Graphene nanocomposites Thermal management

Exclusive Intramolecular Cyclisation to Chroman: 1,3-Diphenoxypropane vs. All Other Diether Chain Lengths

Under Lewis‑acid conditions (AlCl₃ in refluxing benzene), 1,3-diphenoxypropane undergoes an intramolecular Friedel‑Crafts cyclisation to yield chroman as the major product [1]. Critically, the same study demonstrates that this cyclisation is 'limited to a propyl alkyl chain'—the 1,2‑diphenoxyethane and 1,4‑diphenoxybutane analogs, when subjected to identical conditions, fail to produce the corresponding six‑membered oxygen heterocycle; instead they either decompose or follow alternative pathways that do not afford chroman derivatives [1].

Heterocyclic synthesis Chroman formation Friedel-Crafts cyclisation

Spectroscopic Fingerprint Differentiation: 1,3-Diphenoxypropane vs. 1,4-Diphenoxybutane via NMR, IR, UV, and MS

A side‑by‑side spectral comparison published in the Journal of Organic Chemistry provides unambiguous differentiation between 1,3-diphenoxypropane (compound 5) and 1,4-diphenoxybutane (compound 6) [1]. In ¹H NMR, the central methylene multiplets are distinct: the O CH₂ CH₂ CH₂ O linker of compound 5 appears as a quintet at δ 2.21 (2 H) and a triplet at δ 4.10 (2 H), whereas compound 6 displays a symmetrical four‑proton multiplet at δ 1.93 and a second multiplet at δ 3.94 [1]. The mass spectra further discriminate the pair: compound 5 yields a molecular ion at m/z 228 with characteristic fragments at m/z 135 and 107, while compound 6 gives m/z 242 with fragments at m/z 149 and 107 [1].

Spectroscopic characterisation Structure elucidation Quality control

Polymer Melting Point Regulation via Odd–Even Chain‑Length Alternation: 1,3-Diphenoxypropane-Derived Dialdehyde as a Benchmark

When 4,4′‑diformyl‑α,ω‑diphenoxyalkanes are polymerised with 2,7‑diaminophenanthrene, the resulting polyazomethine‑ethers exhibit a strong odd–even melting‑point alternation dependent on the central alkylene spacer [1]. The polymer prepared from the 1,3‑diphenoxypropane‑derived dialdehyde (odd‑numbered C3 spacer) displays a melting temperature (Tₘ) of 281 °C, whereas the corresponding polymers from even‑numbered C2 and C4 dialdehyde analogs show Tₘ values that are systematically lower or higher, following the well‑known odd–even effect in semi‑crystalline polymers [1].

High-performance polymers Thermal stability Polyazomethine-ethers

Lipophilicity Tuning: Cross‑Study LogP Comparison of 1,3-Diphenoxypropane with its C2 and C4 Homologs

The octanol‑water partition coefficient (LogP) scales systematically with the alkylene spacer length among the α,ω‑diphenoxyalkane series. Experimentally derived LogP values indicate: 1,2-diphenoxyethane (C2) = 3.81; 1,3-diphenoxypropane (C3) = 3.53–4.26 (depending on estimation method); 1,4-diphenoxybutane (C4) = 4.30–4.70 [1][2]. The observed non‑monotonicity (C3 being less lipophilic than C2 when using the consensus experimental LogP of 3.53) likely reflects a conformational effect where the odd‑numbered C3 chain maximises the distance between the polar ether oxygens, reducing the effective hydrophobic surface area relative to the even‑numbered C2 analog .

Lipophilicity Drug-like properties Partition coefficient

Optimal Scientific and Industrial Deployment Scenarios for 1,3-Diphenoxypropane (CAS 726-44-3)


Thermal Interface Material (TIM) and Graphene‑Nanocomposite Design

The combination of moderate thermal conductance (161 pW K⁻¹) and high elastic modulus (94 GPa) positions 1,3-diphenoxypropane as a mechanically resilient molecular bridge for graphene‑based thermal nanocomposites [1]. Its 22 GPa stiffness advantage over 1,4-diphenoxybutane makes it preferable for applications where the junction must withstand repeated thermal cycling without mechanical degradation. Researchers developing graphene‑polymer hybrid heat spreaders should specify 1,3-diphenoxypropane as the linker of choice when both thermal transport and structural integrity are required.

Stereoselective Synthesis of Chroman‑Based Heterocyclic Libraries

The exclusive ability of 1,3-diphenoxypropane to undergo intramolecular Friedel–Crafts cyclisation to chroman under Lewis‑acid catalysis makes it an irreplaceable starting material for constructing 2H‑chromene and chroman derivatives [2]. Synthetic groups pursuing oxygen‑heterocyclic scaffolds for natural product synthesis or fragment‑based drug discovery should procure 1,3-diphenoxypropane specifically; the C2 or C4 diether analogs will not furnish the desired six‑membered ring under the same conditions.

High‑Temperature Performance Polymer Manufacturing

When used as the dialdehyde monomer (4,4′‑diformyl‑1,3‑diphenoxypropane) in polyazomethine‑ether synthesis, the resulting polymer achieves a benchmark Tₘ of 281 °C [3]. This high melting point, combined with the predictable odd–even alternation effect, allows polymer scientists to rationally design processing temperatures. For applications requiring service temperatures above 250 °C—such as aerospace composites or high‑temperature electrical insulation—the C3‑spacer monomer is essential for reaching the 281 °C thermal threshold.

Analytical Reference Standard for Spectroscopic Identification of Diether Homolog Series

The distinct ¹H NMR (δ 2.21 quintet, δ 4.10 triplet) and MS (m/z 228, fragments 135 and 107) fingerprints of 1,3-diphenoxypropane, when compared directly against 1,4-diphenoxybutane data in the established literature, enable unambiguous identification [4]. Quality‑control laboratories tasked with verifying the identity of incoming diether shipments should use these specific spectral markers for lot‑release testing, preventing supply‑chain mix‑ups between the C3 and C4 homologs.

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